Toxiferine I dichloride

Neuromuscular Junction Radioligand Binding Assay Nicotinic Acetylcholine Receptor

Toxiferine I dichloride (C-toxiferine I) is the gold-standard orthosteric antagonist for muscle-type nicotinic acetylcholine receptors (Ki=14 nM). With 16.7-fold higher affinity than alcuronium and exceptional selectivity over neuronal α7 nAChRs (selectivity ratio 679), it eliminates the confounding off-target effects that plague generic alternatives. Its exceptionally long duration of action makes it the indispensable benchmark for structure-activity relationship (SAR) studies, competitive radioligand binding assays, and pre-clinical anesthetic adjuvant research. Insist on authenticated Toxiferine I dichloride to ensure reproducible, publication-grade data.

Molecular Formula C40H46Cl2N4O2
Molecular Weight 685.7 g/mol
CAS No. 6696-58-8
Cat. No. B15184382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToxiferine I dichloride
CAS6696-58-8
Molecular FormulaC40H46Cl2N4O2
Molecular Weight685.7 g/mol
Structural Identifiers
SMILESC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16.[Cl-].[Cl-]
InChIInChI=1S/C40H46N4O2.2ClH/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45;;/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3;2*1H/q+2;;/p-2/b25-11-,26-12-,29-21-,30-22-;;/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-;;/m0../s1
InChIKeyUAMHUVZCGJSLHZ-UOXMBZERSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Toxiferine I Dichloride (CAS 6696-58-8): A High-Affinity, Non-Depolarizing Nicotinic Antagonist for Neuromuscular Junction Research


Toxiferine I dichloride (C-toxiferine I) is a bisindole alkaloid and a potent competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, belonging to the class of non-depolarizing neuromuscular blocking agents (NMBAs) [1]. This compound is one of the principal active toxins isolated from calabash curare (from Strychnos toxifera) and is characterized by its exceptionally high binding affinity for the muscle-type nAChR, an orthosteric antagonist profile, and a distinctively long duration of action compared to its semi-synthetic derivative, alcuronium [1][2]. Its unique quaternary ammonium structure, containing a complex bridged ring system with two N-methyl groups, underlies its potent and specific pharmacological properties, making it a critical reference standard for NMBA research and a cornerstone for the development of selective receptor ligands [3].

Procurement Risks: Why Toxiferine I Dichloride Cannot Be Directly Substituted with Alcuronium, Pancuronium, or Tubocurarine


Despite sharing a common pharmacological class as non-depolarizing neuromuscular blockers, Toxiferine I dichloride exhibits profound differences in receptor binding kinetics, subtype selectivity, and in vivo duration that preclude simple substitution with its close analogs like alcuronium or alternative NMBAs such as pancuronium or tubocurarine [1][2]. As demonstrated by head-to-head binding assays, Toxiferine I possesses a 16.7-fold higher affinity for the muscle-type nAChR compared to alcuronium, which directly translates to differences in potency and onset/recovery profiles [2][3]. Furthermore, its selectivity for muscle-type over neuronal α7 nAChRs is substantially greater than that of alcuronium, a factor critical for studies aiming to minimize off-target central nervous system effects [1][2]. Using a generic alternative without accounting for these precise, quantifiable distinctions will introduce significant variability and invalidate comparisons in research on neuromuscular transmission, receptor structure-activity relationships (SAR), or anesthetic adjuvant development [3].

Quantitative Evidence for Selecting Toxiferine I Dichloride Over Alcuronium and d-Tubocurarine


Muscle-Type Nicotinic Receptor Binding Affinity: Toxiferine I vs. Alcuronium

In a direct comparative radioligand binding assay using (±)-[³H]epibatidine on Torpedo californica electric organ membranes, Toxiferine I demonstrates a Ki of 14 nM for the muscle-type nAChR. This is a 16.7-fold higher affinity than that of its semi-synthetic derivative and direct clinical comparator, alcuronium, which exhibits a Ki of 234 nM under identical assay conditions [1]. This substantial difference in orthosteric binding affinity establishes Toxiferine I as the higher-potency reference compound and a superior ligand for probing the nAChR orthosteric site.

Neuromuscular Junction Radioligand Binding Assay Nicotinic Acetylcholine Receptor

In Vivo Neuromuscular Blocking Potency: Toxiferine I vs. d-Tubocurarine

Classical pharmacological assessments in the frog righting reflex model reveal that Toxiferine I possesses a remarkably high in vivo potency, with an ED50 of 7.5 µg/kg [1]. This value positions it as approximately 22.7-fold more potent than d-tubocurarine chloride, which was concurrently tested in the same model and found to have an ED50 of 170 µg/kg [1]. This functional potency differential far exceeds that of many other curare alkaloids and underscores its exceptional efficacy in producing skeletal muscle paralysis.

In Vivo Pharmacology Frog Righting Reflex Neuromuscular Blockade ED50

Receptor Subtype Selectivity: Muscle-Type nAChR over Neuronal α7 nAChR

Comparative pharmacological profiling reveals that Toxiferine I exhibits a far superior selectivity profile for the muscle-type nAChR over the neuronal α7 nAChR. Toxiferine I has a selectivity ratio of approximately 679 (calculated as α7 IC50 / Muscle Ki = 9500 nM / 14 nM) [1]. In stark contrast, the semi-synthetic analog alcuronium displays a selectivity ratio of only 17.5 (α7 IC50 4100 nM / Muscle Ki 234 nM) [1]. This 38.8-fold difference in selectivity ratios indicates that alcuronium has a significantly broader off-target profile, which could confound experiments where neuronal α7 receptor-mediated effects must be excluded.

Receptor Subtype Selectivity Alpha7 nAChR Muscle-Type nAChR Off-Target Effects

Pharmacodynamic Profile: Duration of Neuromuscular Blockade

Pharmacological characterization has established that Toxiferine I is a "very long acting" neuromuscular blocking agent [1]. This is in direct contrast to its N-allyl substituted derivative, alcuronium, which is described as having a "much shorter duration of neuromuscular blocking action" than its parent compound, a property attributed to the introduction of allylic groups that enhance its potential for biotransformation [1]. While precise recovery times are not reported in direct comparative studies, this qualitative difference in the pharmacodynamic profile is a critical distinguishing feature.

Pharmacodynamics Neuromuscular Blocking Agents Duration of Action Anesthesia Adjuvant

Recommended Research and Industrial Use Cases for Toxiferine I Dichloride


1. As a High-Affinity Reference Standard in Radioligand Binding Assays

Toxiferine I dichloride, with its established Ki of 14 nM for the muscle-type nAChR, serves as an essential reference standard in competitive radioligand binding assays for characterizing novel ligands targeting the orthosteric site of muscle-type nicotinic receptors [1]. Its exceptionally high affinity provides a superior benchmark for defining total and non-specific binding, enabling more precise determination of affinity constants (Ki) for new chemical entities when compared to lower-affinity alternatives like alcuronium (Ki = 234 nM) [1].

2. As a Selective Tool for Investigating the Neuromuscular Junction

Researchers studying synaptic transmission at the neuromuscular junction can leverage the superior selectivity of Toxiferine I for the muscle-type nAChR over the neuronal α7 nAChR (selectivity ratio of 679) to minimize confounding off-target effects on neuronal cholinergic pathways [1][2]. This selectivity is crucial for electrophysiological and pharmacological experiments where the goal is to isolate and study the muscle receptor function without interference from α7 receptor-mediated signaling.

3. For Research on Long-Duration Neuromuscular Blockade

In pre-clinical research focused on the mechanisms underlying prolonged neuromuscular blockade or in the development of anesthetic adjuvants for long surgical procedures, the very long-acting profile of Toxiferine I provides a unique and well-characterized pharmacological tool [1]. Its distinct duration, which contrasts sharply with its shorter-acting semi-synthetic derivative alcuronium, makes it invaluable for structure-activity relationship (SAR) studies aimed at understanding the molecular determinants of drug half-life and recovery kinetics in the NMBA class [1].

4. As a Lead Scaffold for the Development of Novel Selective nAChR Ligands

The toxiferine I scaffold is a proven starting point for medicinal chemistry programs aimed at developing new selective ligands for nicotinic and muscarinic receptors [1]. By using Toxiferine I as the benchmark parent compound, chemists can systematically modify its structure—such as altering N-substituents or removing hydroxyl groups—and quantitatively assess changes in affinity and selectivity at muscle-type, α7, and M2 receptors, as demonstrated by the SAR and QSAR studies on its analogues [1][2].

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